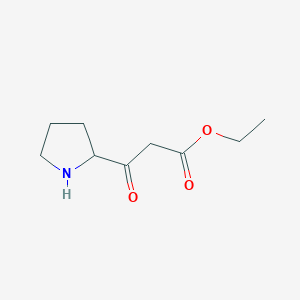
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate is a chemical compound that belongs to the class of β-keto esters This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate typically involves the reaction of ethyl acetoacetate with pyrrolidine under specific conditions. One common method involves the use of lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -40°C. The reaction mixture is then quenched with acetic acid and basified using sodium bicarbonate solution. The product is extracted with ethyl acetate and purified through standard procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters and amides.
科学的研究の応用
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and functional groups. The pyrrolidine ring plays a crucial role in binding to the active sites of enzymes or receptors, thereby influencing their activity and downstream signaling pathways .
類似化合物との比較
Ethyl 3-oxo-3-(pyrrolidin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-oxo-3-(pyridin-2-yl)propanoate: Contains a pyridine ring instead of a pyrrolidine ring.
Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate: Contains a pyrazine ring.
Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate: Contains a pyrimidine ring
These compounds share similar chemical structures but differ in their heterocyclic rings, which can influence their chemical reactivity and biological activities. The presence of different heterocycles can lead to variations in binding affinities, selectivity, and overall pharmacological profiles.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
ethyl 3-oxo-3-pyrrolidin-2-ylpropanoate |
InChI |
InChI=1S/C9H15NO3/c1-2-13-9(12)6-8(11)7-4-3-5-10-7/h7,10H,2-6H2,1H3 |
InChIキー |
GLILUYHLGPNYNV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


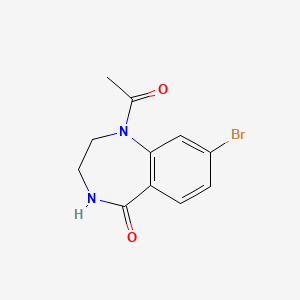
![rac-(1R,5R,6S)-3-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13498201.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
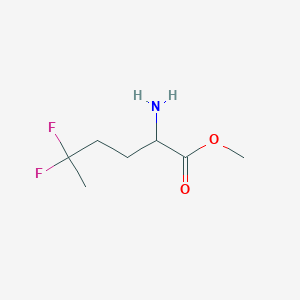
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)
![5-[(4-Amino-4-methyl-pentyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13498210.png)

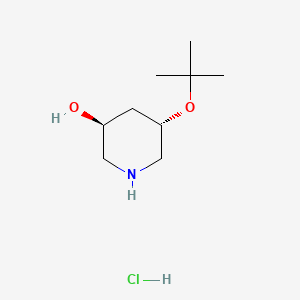
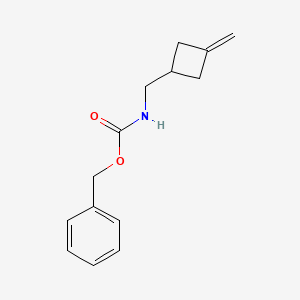
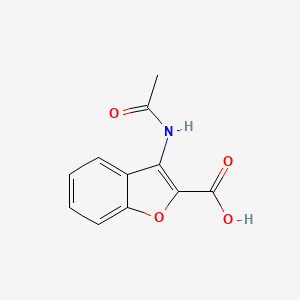
![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)
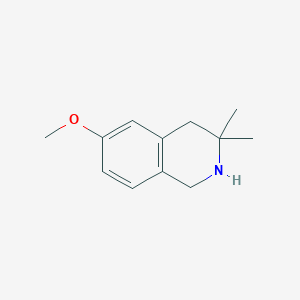

![1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13498255.png)
